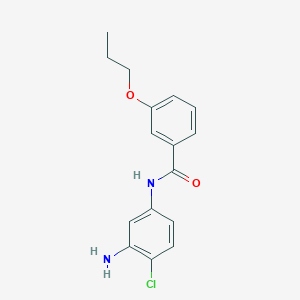

N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide

Description

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-3-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-2-8-21-13-5-3-4-11(9-13)16(20)19-12-6-7-14(17)15(18)10-12/h3-7,9-10H,2,8,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXLMRZZFPNKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Propoxybenzoic Acid or Benzoyl Chloride Derivative

The 3-propoxy substituent on the benzamide ring is introduced typically by etherification of 3-hydroxybenzoic acid or its derivatives with propyl halides under basic or acidic conditions. Alternatively, methyl or ethyl ethers can be converted to propoxy groups via nucleophilic substitution reactions.

Once the 3-propoxybenzoic acid is obtained, it is converted into the corresponding benzoyl chloride using reagents such as thionyl chloride or phosphorus oxychloride, facilitating subsequent amide bond formation.

Preparation of 3-Amino-4-chloroaniline or Derivatives

The 3-amino-4-chlorophenyl moiety is often prepared by:

- Nitration of 4-chlorobenzoic acid derivatives to introduce a nitro group at the 3-position.

- Conversion of the nitro group to an amino group via catalytic hydrogenation or chemical reduction (e.g., using hydrazine hydrate with Raney nickel catalyst).

- Isolation of 3-amino-4-chlorobenzanilide intermediates by reaction with aniline derivatives.

Patent CN105753731A describes a detailed preparation of 3-nitro-4-chlorobenzoyl aniline intermediates, followed by reduction to the corresponding amino compounds with high purity and yield (up to 99.3% purity and 70% yield) using Raney nickel catalyzed hydrogenation under controlled temperature and pressure conditions.

Amide Bond Formation

The core step is the formation of the amide bond between the 3-propoxybenzoyl chloride and the 3-amino-4-chlorophenyl amine. This is typically achieved by:

- Reacting the benzoyl chloride derivative with the amine in an inert solvent such as chlorobenzene or dichloromethane.

- Using a base (e.g., triethylamine) to neutralize the released HCl and drive the reaction to completion.

- Controlling temperature (often 0–100°C) to optimize yield and purity.

This step is well-established in benzamide chemistry and is reported in several synthetic routes for related benzamide compounds.

Representative Detailed Preparation Method (Based on Patent CN105753731A and Related Literature)

| Step | Reagents & Conditions | Product & Yield | Notes |

|---|---|---|---|

| 1. Preparation of 3-nitro-4-chlorobenzoyl aniline | 3-nitro-4-chlorobenzoic acid (50 kg), aniline (27 kg), chlorobenzene (200 kg), thionyl chloride (40 kg), 70–100°C, 2 h | 3-nitro-4-chlorobenzoyl aniline, 66.5 kg, 97% yield, 98.5% purity | Reaction vessel 1000 L; filtration and drying steps included |

| 2. Reduction to 3-amino-4-chlorobenzanilide | 3-nitro-4-chlorobenzoyl aniline (55.4 kg), methyl alcohol (400 kg), NaOH (8.8–12.3 kg), Raney nickel (2.5 kg), H2 pressure 5–14 kg/cm², 80–105°C, 6 h | 3-amino-4-chlorobenzanilide, 33.9 kg, 70% yield, 99.3% purity | Hydrogenation under nitrogen atmosphere; catalyst removal by filtration |

| 3. Preparation of 3-propoxybenzoyl chloride | 3-propoxybenzoic acid, thionyl chloride or equivalent, reflux | 3-propoxybenzoyl chloride | Standard acid chloride preparation |

| 4. Amide formation | 3-amino-4-chlorobenzanilide + 3-propoxybenzoyl chloride, base (e.g., triethylamine), solvent, 0–100°C | N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide | Purification by crystallization or chromatography |

Research Findings and Optimization Notes

- The use of Raney nickel in hydrogenation provides high selectivity and purity for the reduction of nitro groups to amino groups without affecting chloro substituents.

- Reaction temperature and pressure during hydrogenation are critical for yield optimization; typical conditions are 80–105°C and 5–14 kg/cm² hydrogen pressure.

- The amide bond formation step benefits from controlled addition of benzoyl chloride to the amine solution to minimize side reactions and improve yield.

- Purification steps such as recrystallization from suitable solvents enhance the product purity to over 99%.

Summary Table of Key Parameters

| Parameter | Value / Range | Impact on Synthesis |

|---|---|---|

| Reaction temperature (amide formation) | 0–100°C | Controls reaction rate and side product formation |

| Hydrogenation temperature | 80–105°C | Ensures complete nitro reduction without dehalogenation |

| Hydrogen pressure | 5–14 kg/cm² | Affects reduction efficiency and catalyst activity |

| Catalyst | Raney nickel (2.5 kg per ~50 kg substrate) | High selectivity for nitro reduction |

| Solvent for amide formation | Chlorobenzene or similar | Good solubility and inertness |

| Yield of amide formation | Typically >70% | Dependent on purity of intermediates and reaction control |

| Purity of final product | >99% | Achieved by optimized reaction and purification |

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form corresponding amines.

Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can result in a wide range of substituted benzamides.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: The compound is investigated for its potential therapeutic effects, including its role as an anti-inflammatory agent and its ability to modulate certain biological pathways.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and influencing various biological processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular features of N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide and related compounds:

Key Observations:

Alkoxy Chain Modifications: Compounds with longer or branched alkoxy chains (e.g., pentyloxy or isopentyloxy in ) exhibit increased lipophilicity compared to the propoxy variant. This may enhance membrane permeability but reduce aqueous solubility .

Electron-Donating vs. Electron-Withdrawing Groups: The amino group in the target compound is electron-donating, which may stabilize intermediates in synthetic pathways or enhance hydrogen-bonding interactions in biological targets. In contrast, nitro groups () are strongly electron-withdrawing, increasing acidity of the benzamide NH and reducing nucleophilic reactivity .

Heterocyclic vs. Simple Benzamide Scaffolds :

- The oxadiazole-containing compound () introduces a heterocyclic ring, which can enhance metabolic stability and provide additional sites for π-π stacking or hydrogen bonding in drug-receptor interactions .

Halogen Substitution :

- Chlorine atoms in the target compound and its analogs (e.g., ) contribute to lipophilicity and may engage in halogen bonding, a critical feature in optimizing ligand-receptor binding .

Biological Activity

N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : N-(3-amino-4-chlorophenyl)-3-propoxybenzamide

- Molecular Formula : C16H18ClN2O2

- Molecular Weight : 306.78 g/mol

The biological activity of N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is known to exhibit:

- Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have demonstrated the ability to inhibit COX enzymes, leading to reduced inflammation and pain relief.

- Tyrosine Kinase Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in regulating cell proliferation in cancer cells.

- Induction of Apoptosis : Evidence suggests that it can activate caspases in cancer cell lines, indicating potential for inducing apoptosis through extrinsic pathways.

Antitumor Activity

Research has indicated that N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide exhibits significant antitumor properties. Key findings include:

- Selective Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar derivatives have shown selective inhibition of CDK4 over CDK2 and CDK1, suggesting a pathway for antitumor activity through cell cycle regulation.

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide | CDK4 | TBD | Inhibition |

| Derivative X | EGFR | 5.0 | Inhibition |

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects, particularly through modulation of mitochondrial pathways. The compound may enhance mitophagy via the PINK1-Parkin pathway, which is significant in neurodegenerative disease contexts .

Case Studies

- Case Study on Antitumor Efficacy :

- Neuroprotection in Animal Models :

Q & A

Q. Q: What are the standard synthetic routes for N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide, and how can intermediates be characterized?

A: The compound is typically synthesized via nucleophilic acyl substitution between 3-propoxybenzoyl chloride and 3-amino-4-chloroaniline. Key steps include:

- Reaction Optimization : Conduct the reaction in anhydrous dichloromethane (DCM) under nitrogen at 0–5°C to minimize side reactions (e.g., hydrolysis of the acyl chloride). Use triethylamine (TEA) as a base to scavenge HCl .

- Purification : Isolate the crude product via vacuum filtration and purify using column chromatography (silica gel, ethyl acetate/hexane gradient).

- Characterization : Validate purity and structure using:

Advanced Synthesis: Solvent and Catalyst Optimization

Q. Q: How can reaction yields be improved for derivatives of this compound?

A: Systematic screening of solvents (e.g., THF vs. DCM) and catalysts (e.g., DMAP vs. TEA) can enhance yields. For example:

-

Solvent Effects : Polar aprotic solvents like DMF may accelerate reactions but require lower temperatures to avoid byproducts.

-

Catalytic Additives : DMAP (4-dimethylaminopyridine) at 5 mol% can improve acylation efficiency by stabilizing the transition state .

-

Yield Data :

Solvent Catalyst Yield (%) DCM TEA 72 THF DMAP 85

Structural Analysis and Crystallography

Q. Q: What advanced techniques resolve structural ambiguities in similar benzamide derivatives?

A: X-ray crystallography is critical for confirming bond angles, torsional conformations, and hydrogen-bonding networks. For example:

- Crystal Growth : Use slow evaporation from ethanol/water mixtures to obtain single crystals .

- Key Parameters :

Mechanistic Insights: Target Identification

Q. Q: How can researchers identify biological targets for this compound?

A: Hypothesis-driven approaches include:

- Enzyme Assays : Test inhibition of bacterial acps-pptase, a target for similar benzamides, using radioisotope-labeled substrates (e.g., 14C-acyl carrier protein) .

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial enzyme active sites (e.g., binding affinity < −8 kcal/mol suggests strong inhibition) .

Data Contradictions: Bioactivity Variability

Q. Q: How should conflicting reports about antibacterial activity be addressed?

A: Discrepancies may arise from differences in bacterial strains or assay conditions. Mitigation strategies:

- Standardization : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays with Staphylococcus aureus (ATCC 29213) as a control .

- Meta-Analysis : Compare logP values and solubility profiles across studies; poor aqueous solubility (<50 µg/mL) may reduce in vivo efficacy despite in vitro activity .

Applications in Drug Design

Q. Q: What structural modifications enhance this compound’s pharmacokinetic profile?

A: Advanced SAR (Structure-Activity Relationship) strategies include:

- Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., -CF3) to improve membrane permeability .

- Metabolic Stability : Replace the propoxy group with a cyclopropoxy moiety to reduce CYP450-mediated oxidation .

Safety and Handling

Q. Q: What precautions are necessary when handling this compound?

A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.